molecular formula C9H9NO2 B3047269 (2-Methylbenzo[d]oxazol-4-yl)methanol CAS No. 136663-36-0

(2-Methylbenzo[d]oxazol-4-yl)methanol

Cat. No. B3047269
CAS RN: 136663-36-0
M. Wt: 163.17
InChI Key: NSZZFALBCZPFPI-UHFFFAOYSA-N
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Description

“(2-Methylbenzo[d]oxazol-4-yl)methanol”, also known as MBO-methanol, is a synthesized compound with a molecular formula of C9H9NO2. It is a type of benzoxazole, a class of compounds that have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including “(2-Methylbenzo[d]oxazol-4-yl)methanol”, has been studied extensively . A method to synthesize 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by Pd (OAc)2 in the presence of K2S2O8 and TfOH has been developed . This approach provides a facile procedure to prepare benzoxazoles with available substrates .


Molecular Structure Analysis

The molecular structure of “(2-Methylbenzo[d]oxazol-4-yl)methanol” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . The exact mass of the molecule is 163.17.


Chemical Reactions Analysis

Benzoxazole derivatives, including “(2-Methylbenzo[d]oxazol-4-yl)methanol”, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . The chemical reactions involved in these activities are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methylbenzo[d]oxazol-4-yl)methanol” can be determined using various techniques. For instance, its melting range is 270-280°C . The compound’s exact mass is 163.17.

Future Directions

The future directions for research on “(2-Methylbenzo[d]oxazol-4-yl)methanol” could include further studies on its synthesis, mechanism of action, and potential applications. Given its wide range of pharmacological activities, it could be a promising candidate for drug development .

properties

IUPAC Name

(2-methyl-1,3-benzoxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZZFALBCZPFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856476
Record name (2-Methyl-1,3-benzoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylbenzo[d]oxazol-4-yl)methanol

CAS RN

136663-36-0
Record name (2-Methyl-1,3-benzoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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